molecular formula C9H12BFO3 B1405898 (3-(Ethoxymethyl)-5-fluorophenyl)boronic acid CAS No. 1704063-74-0

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid

Cat. No. B1405898
CAS RN: 1704063-74-0
M. Wt: 198 g/mol
InChI Key: BYKKJGUAJCCDTC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of boronic acids typically consists of a boron atom bonded to an oxygen atom and two carbon atoms. The boron atom can form a five-membered ring with molecules containing 1,2- or 1,3-diols .

Chemical Reactions of Boronic Acids Boronic acids are involved in various chemical reactions. One of the most notable is the Suzuki-Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . Another reaction is the protodeboronation of pinacol boronic esters .

Scientific Research Applications

Organic Synthesis and Catalysis

(3-(Ethoxymethyl)-5-fluorophenyl)boronic acid is recognized as a pivotal intermediate in organic synthesis, extensively employed in the construction of olefins, styrenes, and biphenyl derivatives through the Suzuki aryl-coupling reaction. This process is integral for synthesizing a plethora of natural products and organic materials. The synthesis typically involves a two-step reaction, starting with the creation of (3-fluoro-5-methylphenyl)boronic acid using organic lithium reagents, followed by an oxidation reaction to yield the target product, showcasing a considerable total yield of 75.5%. This synthesis route is lauded for its simplicity, cost-effectiveness, and compatibility with industrial-scale production (Sun et al., 2015).

Fluorescence and Photophysical Studies

Boronic acid derivatives, including 4-fluoro-2-methoxyphenyl boronic acid (a close relative of the compound ), have been studied for their fluorescence quenching properties, offering insights into their photophysical behaviors. The negative deviations in the Stern–Volmer plots for these compounds indicate the presence of different ground-state conformers, influenced by the formation of intermolecular and intramolecular hydrogen bonds in alcohol environments. This phenomenon sheds light on the conformational dynamics of these molecules and their interactions in various solvent matrices (H. S. Geethanjali et al., 2015).

Boronic Acid-Diol Complexation for Sensing and Material Chemistry

The boronic acid functional group is known for its ability to bind with biologically relevant diols, such as saccharides and peptidoglycans, or with polyols, which is pivotal in the creation of dynamic covalent materials or responsive hydrogels. The binding affinity and reactivity of boronic acids with diols are influenced by the boronic acid structure and the pH of the solution. Understanding the structure-reactivity relationships is crucial for selecting appropriate organoboron compounds in various applications, including sensing, delivery, and materials chemistry (William L. A. Brooks et al., 2018).

Carbohydrate Sensing

ortho-Aminomethylphenylboronic acids, which share structural similarities with this compound, are routinely employed in sensors for carbohydrates. The presence of the aminomethyl group enhances the affinity towards diols at neutral pH. These compounds are also essential in the turn-on of emission properties of appended fluorophores upon diol binding. Understanding the role of the aminomethyl group and its contribution to the fluorescence properties of these sensors is fundamental in carbohydrate sensing and in the development of phenylboronic acid-based sensors (Xiaolong Sun et al., 2019).

Mechanism of Action

The mechanism of action of boronic acids in chemical reactions often involves the formation of a cyclic boronate ester with a diol-containing molecule. This allows the boronic acid to act as a Lewis acid, accepting electrons from the diol .

Physical and Chemical Properties Boronic acids are typically solid at room temperature. They are known for their ability to form stable five-membered rings with diols, which gives them unique reactivity in chemical reactions .

Safety and Hazards

Like all chemicals, boronic acids should be handled with care. They can cause skin and eye irritation, and inhalation or ingestion can be harmful . Always follow safety guidelines when handling boronic acids.

Future Directions

Boronic acids have a wide range of applications in organic synthesis and are particularly important in the pharmaceutical industry. Future research will likely continue to explore new synthesis methods and applications for these versatile compounds .

properties

IUPAC Name

[3-(ethoxymethyl)-5-fluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BFO3/c1-2-14-6-7-3-8(10(12)13)5-9(11)4-7/h3-5,12-13H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKKJGUAJCCDTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)F)COCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101228254
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1704063-74-0
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704063-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-(ethoxymethyl)-5-fluorophenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101228254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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